![molecular formula C16H12Br2N4O8 B11535945 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3,5-ジブロモ-4-ヒドロキシフェニル)メチリデン]-2-(2-メトキシ-4,6-ジニトロフェノキシ)アセトヒドラジドは、以下の化学式を持つ複雑な有機化合物です。
C16H11Br2N3O9
{_svg_1}. この分子は、ヒドラジド官能基と芳香環を持ち、科学研究における興味深い分子です。準備方法
The synthetic routes for this compound involve several steps Unfortunately, specific literature on its preparation is scarce we can infer that it likely involves condensation reactions between appropriate precursors
Formation of the hydrazone: The reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid hydrazide leads to the formation of the hydrazone.
Hydrazide formation: The hydrazone reacts with hydrazine hydrate to yield the final compound.
化学反応の分析
This compound can undergo various reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, leading to color changes.
Reduction: Reduction of the nitro groups may occur under specific conditions.
Substitution: The bromine atoms may undergo substitution reactions. Common reagents include hydrazine hydrate, strong acids, and reducing agents. Major products depend on the specific reaction conditions.
科学的研究の応用
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It might serve as a probe for studying biological processes due to its structural features.
Medicine: Investigations into its potential as an antitumor or antimicrobial agent are warranted.
Industry: Limited information exists, but its use in specialty chemicals or materials could be explored.
作用機序
The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Its phenolic and hydrazide moieties suggest interactions with enzymes or receptors.
類似化合物との比較
Unfortunately, direct comparisons are challenging due to the compound’s uniqueness. related compounds like 3,5-dibromo-4-methylaniline and 3,5-dibromo-4-hydroxybenzoic acid share some structural features.
特性
分子式 |
C16H12Br2N4O8 |
|---|---|
分子量 |
548.1 g/mol |
IUPAC名 |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br2N4O8/c1-29-13-5-9(21(25)26)4-12(22(27)28)16(13)30-7-14(23)20-19-6-8-2-10(17)15(24)11(18)3-8/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+ |
InChIキー |
QNBRXJHQHIFHMT-KPSZGOFPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


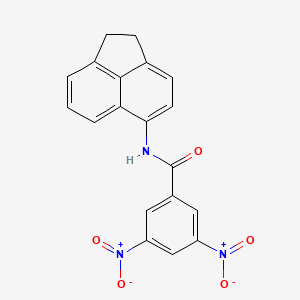
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
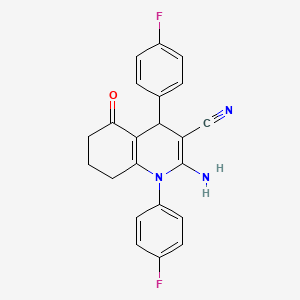
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
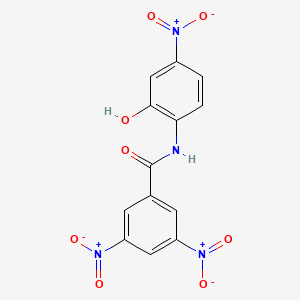
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
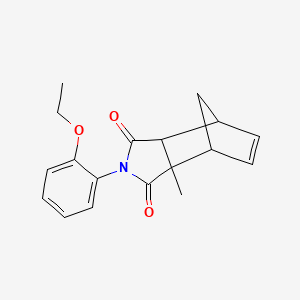
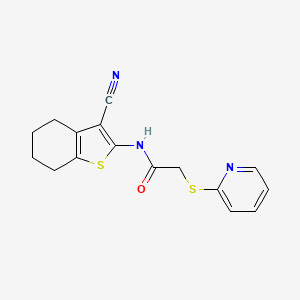
![2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)

![N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11535940.png)
